molecular formula C11H12Br2N2O2 B572378 Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332588-44-9

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B572378
CAS No.: 1332588-44-9
M. Wt: 364.037
InChI Key: WDMMSGXCICNVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H11BrN2O2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse applications in pharmaceutical and chemical research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The presence of the ethyl ester group and the bromine atom at specific positions on the imidazo[1,2-a]pyridine scaffold makes ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMSGXCICNVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724372
Record name Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332588-44-9
Record name Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.